molecular formula C14H16N2O2 B3849178 Ketone, 3-indolyl morpholinomethyl CAS No. 30256-74-7

Ketone, 3-indolyl morpholinomethyl

Cat. No.: B3849178
CAS No.: 30256-74-7
M. Wt: 244.29 g/mol
InChI Key: RMPYPIVZYUDLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Ketone, 3-indolyl morpholinomethyl undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ketone, 3-indolyl morpholinomethyl can be compared with other indole and morpholine derivatives:

Biological Activity

Ketone, 3-indolyl morpholinomethyl is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. The compound is characterized by its unique structure, which combines an indole moiety with a morpholinomethyl group. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-indolyl morpholinomethyl derivatives involves various chemical reactions, including nucleophilic substitutions and cyclization processes. These synthetic pathways lead to a range of compounds that exhibit varying degrees of biological activity. The structure-activity relationship (SAR) studies indicate that modifications on the indole or morpholine rings can significantly influence the compound's potency against cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that 3-indolyl morpholinomethyl compounds exhibit significant antiproliferative effects on various cancer cell lines. For instance, a study evaluated several derivatives against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The results showed that certain derivatives had IC50 values ranging from 1.48 µM to 68.9 µM, indicating potent anticancer activity.

CompoundIC50 (A549)IC50 (NCI-H23)
4b1.48 µM29.75 µM
15a2.52 µM0.49 µM
16a1.50 µM0.49 µM

The most potent compound identified was 16a , which exhibited a remarkable antiproliferative activity comparable to staurosporine, a known anticancer agent .

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

  • Cell Cycle Arrest : Compounds such as 4b , 15a , and 16a were found to induce cell cycle arrest in the G2/M phase. This was accompanied by a significant reduction in the G0–G1 phase population .
  • Apoptosis Induction : The compounds also triggered apoptotic pathways in the cancer cells, leading to increased sub-G1 populations, indicative of cell death .

Case Studies

A notable case study involved the administration of ketone monoester (KME) in patients with Alzheimer's disease, which highlighted the broader implications of ketone bodies in therapeutic contexts. While this study primarily focused on cognitive improvements through hyperketonemia, it showcased the potential for ketones to influence cellular metabolism positively .

Properties

IUPAC Name

1-(1H-indol-3-yl)-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-14(10-16-5-7-18-8-6-16)12-9-15-13-4-2-1-3-11(12)13/h1-4,9,15H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPYPIVZYUDLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184350
Record name Ketone, 3-indolyl morpholinomethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30256-74-7
Record name Ketone, 3-indolyl morpholinomethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030256747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, 3-indolyl morpholinomethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ketone, 3-indolyl morpholinomethyl
Reactant of Route 2
Reactant of Route 2
Ketone, 3-indolyl morpholinomethyl
Reactant of Route 3
Reactant of Route 3
Ketone, 3-indolyl morpholinomethyl
Reactant of Route 4
Reactant of Route 4
Ketone, 3-indolyl morpholinomethyl
Reactant of Route 5
Reactant of Route 5
Ketone, 3-indolyl morpholinomethyl
Reactant of Route 6
Reactant of Route 6
Ketone, 3-indolyl morpholinomethyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.